Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
CAS No.: 914349-71-6
Cat. No.: VC3040904
Molecular Formula: C10H13BrN2O4S
Molecular Weight: 337.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914349-71-6 |
|---|---|
| Molecular Formula | C10H13BrN2O4S |
| Molecular Weight | 337.19 g/mol |
| IUPAC Name | methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H13BrN2O4S/c1-10(2,3)17-9(15)13-8-12-5(6(11)18-8)7(14)16-4/h1-4H3,(H,12,13,15) |
| Standard InChI Key | BUOGHUPVVLMNNM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C(=O)OC |
Introduction
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole family. It is characterized by its brominated thiazole ring and tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This compound is widely used in medicinal chemistry as an intermediate for synthesizing biologically active molecules, particularly in drug discovery and development.
Synthesis
The synthesis of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate typically involves:
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Formation of the Thiazole Core: The reaction between brominated precursors (e.g., bromoacetophenone derivatives) and thiourea under catalytic conditions forms the thiazole ring.
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Introduction of Boc-Protected Amino Group: The Boc group is introduced to protect the amino functionality during subsequent reactions.
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Esterification: The carboxylic acid group is esterified using methanol or similar reagents.
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.
Applications in Medicinal Chemistry
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate serves as a key intermediate in synthesizing compounds with potential therapeutic applications:
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Antimicrobial Agents: Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. Bromination enhances these properties by increasing lipophilicity and reactivity .
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Anticancer Research: Thiazoles are integral to developing anticancer agents due to their ability to interact with biological targets such as kinases and enzymes involved in cell proliferation .
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Molecular Docking Studies: The compound’s structure allows it to act as a scaffold for docking studies, helping researchers design inhibitors for specific protein targets.
Biological Relevance
Although specific biological activity data for this compound is limited, related thiazole derivatives have been extensively studied:
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Antimicrobial Activity: Brominated thiazoles exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungal species .
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Anticancer Potential: Compounds with similar structures have shown cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). These activities are often attributed to their ability to inhibit key enzymes or disrupt DNA synthesis .
Physicochemical Data
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | Moderate lipophilicity due to bromine and Boc group |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chloroform |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids/bases |
Safety Considerations
As with many brominated organic compounds, care must be taken during handling:
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Toxicity: Potential irritant; avoid inhalation or skin contact.
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Storage Conditions: Store in a cool, dry place away from oxidizing agents.
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